molecular formula C10H11NO4 B6159940 methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate CAS No. 2111558-14-4

methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No.: B6159940
CAS No.: 2111558-14-4
M. Wt: 209.20 g/mol
InChI Key: XUYOTBWWAGGPNM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Pyridine derivatives are widely studied due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate typically involves the reaction of 4-methoxypyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group on the pyridine ring activates the position for substitution by the acetoacetate moiety. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the pyridine ring enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxypyridin-2-yl)-3-oxopropanoate
  • Methyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate
  • Methyl 3-(4-aminopyridin-2-yl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

2111558-14-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H11NO4/c1-14-7-3-4-11-8(5-7)9(12)6-10(13)15-2/h3-5H,6H2,1-2H3

InChI Key

XUYOTBWWAGGPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C(=O)CC(=O)OC

Purity

0

Origin of Product

United States

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